3,3-Difluoro-4-iodoindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F2INO |
|---|---|
Molecular Weight |
295.02 g/mol |
IUPAC Name |
3,3-difluoro-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C8H4F2INO/c9-8(10)6-4(11)2-1-3-5(6)12-7(8)13/h1-3H,(H,12,13) |
InChI Key |
NLXXHYRRUSJMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(C(=O)N2)(F)F |
Origin of Product |
United States |
Chemical Reactivity, Transformations, and Mechanistic Elucidation of 3,3 Difluoro 4 Iodoindolin 2 One
Reactivity Profile of the C-I Bond in Cross-Coupling and Substitution Reactions
The C-I bond in 3,3-difluoro-4-iodoindolin-2-one is the primary site for carbon-carbon and carbon-heteroatom bond formation, leveraging the well-established reactivity of aryl iodides in transition metal-catalyzed reactions.
Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures. libretexts.orgyoutube.com The high reactivity of the C-I bond in this compound makes it an excellent substrate for these reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent. For this compound, this would involve reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This methodology is widely used for the preparation of biaryl compounds. researchgate.net The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for optimizing reaction efficiency. claremont.edumdpi.com
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.orgyoutube.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a valuable tool for synthesizing substituted alkynes. wikipedia.org The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl > F, highlighting the suitability of this compound as a substrate. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov The reaction generally exhibits high regioselectivity and stereoselectivity. organic-chemistry.org
| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.org |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Oxidative Addition, Transmetalation (via Cu-acetylide), Reductive Elimination libretexts.orgwikipedia.org |
| Heck | Alkene (e.g., CH₂=CHR') | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination wikipedia.orglibretexts.org |
Metal-Mediated Substitution Reactions for Halogens
Metal-mediated halogen exchange reactions, often referred to as Finkelstein-type reactions for aryl halides, provide a method to replace the iodine atom with other halogens. frontiersin.orgresearchgate.netnih.gov These transformations can be useful for modulating the reactivity of the substrate or for introducing specific isotopes for labeling studies. dntb.gov.ua For instance, the conversion of the aryl iodide to a less reactive aryl bromide or chloride can be achieved using copper or nickel catalysts. researchgate.net Conversely, these reactions are more commonly employed to activate less reactive aryl chlorides or bromides by converting them into more reactive aryl iodides in situ. frontiersin.orgnih.gov The mechanism for these exchanges typically involves an oxidative addition of the aryl halide to a low-valent metal center, followed by halide exchange and reductive elimination. nih.gov
Formation of Organometallic Intermediates (e.g., Grignard, Lithiation)
The C-I bond can be used to generate highly reactive organometallic intermediates.
Grignard Reagents: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 3,3-difluoro-4-(magnesioiodo)indolin-2-one. sigmaaldrich.comlibretexts.org This transformation is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comgoogle.com The resulting Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. libretexts.orgscielo.org.bo
Organolithium Reagents: Alternatively, halogen-lithium exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, can convert the aryl iodide into a highly reactive aryllithium species. rsc.org This reaction is generally very fast and occurs at low temperatures. The resulting organolithium compound is a powerful nucleophile and base, useful for subsequent reactions with various electrophiles.
Chemical Transformations Involving the Geminal Difluorine Moiety
The geminal difluoro group at the C3 position significantly influences the chemical properties of the molecule, primarily through its strong electron-withdrawing nature and steric bulk.
Potential for Further Fluorine Functionalization (e.g., 1,2-Fluorine Shift)
While generally stable, the geminal difluoro group is not entirely inert. Under specific conditions, transformations involving the fluorine atoms are conceivable.
1,2-Fluorine Shift: In certain reaction mechanisms, particularly those involving carbocationic intermediates adjacent to the difluorinated carbon, a 1,2-fluorine shift could potentially occur. Such rearrangements, while not commonly reported for this specific substrate, are known in other organofluorine systems. For instance, studies on the difluorination of styrenes suggest the involvement of phenonium ion intermediates, which can lead to rearrangements. nih.gov
Reactivity of the Indolin-2-one Lactam System
The lactam moiety of this compound is a key site for chemical modifications. Its reactivity is influenced by the presence of the electron-withdrawing fluorine atoms and the steric and electronic effects of the iodine substituent.
The carbonyl group (C=O) at the C2 position of the indolin-2-one ring is susceptible to nucleophilic attack. This reactivity is a cornerstone of oxindole (B195798) chemistry, leading to a variety of addition products. While direct studies on this compound are not extensively documented, the general principles of nucleophilic addition to the carbonyl group of related oxindoles are well-established. For instance, the addition of organometallic reagents like Grignard or organolithium compounds would be expected to yield tertiary alcohols. However, the presence of the two fluorine atoms at the adjacent C3 position significantly enhances the electrophilicity of the carbonyl carbon, potentially facilitating additions with less reactive nucleophiles.
The synthetic utility of this reaction is demonstrated in the broader class of oxindoles, where such additions are pivotal for constructing complex molecular scaffolds.
The carbon atom alpha to the lactam carbonyl (C3) in standard oxindoles is a common site for enolate formation and subsequent reactions like aldol (B89426) additions. However, in this compound, this position is fully substituted with two fluorine atoms, precluding the formation of a traditional enolate at this site.
Reactivity can, however, be observed in related systems. For instance, the synthesis of 3-fluorooxindoles can be achieved from hydrazonoindolin-2-ones using electrophilic fluorinating agents like Selectfluor. researchgate.net The reaction conditions, particularly the solvent, can selectively determine whether a mono- or di-fluorinated product is formed. researchgate.net This highlights the accessibility of the C3 position to electrophilic attack in precursors to 3,3-difluorooxindoles.
While aldol-type reactions at the C3 position are blocked for the title compound, it is conceivable that under strongly basic conditions, deprotonation could occur at the benzylic position of an N-alkyl substituent, if present, leading to subsequent reactions.
The strained five-membered lactam ring of the indolin-2-one system can undergo ring-opening reactions under certain conditions. Basic or acidic hydrolysis can lead to the corresponding amino acid derivative. For this compound, this would yield 2-amino-3,3-difluoro-4-iodophenylacetic acid.
Furthermore, rearrangement reactions are known for related oxindole systems. For example, the synthesis of 3,3-diazidooxindoles, which are structurally analogous to the difluoro compound, and their subsequent reactions with nucleophiles can lead to ring expansion, forming quinazolinone derivatives. nih.gov While not a direct reaction of the difluoro-iodo compound, it showcases the potential for skeletal rearrangements within this class of molecules.
Stereochemical Control in Derivatization Reactions
The introduction of new stereocenters is a critical aspect of the derivatization of indolin-2-ones, particularly for applications in medicinal chemistry.
While the C3 position of this compound is not a stereocenter, reactions at other positions of the molecule can be influenced by the existing ring system, leading to diastereoselective outcomes. For instance, if the carbonyl group were to be reduced to a hydroxyl group, the approach of the reducing agent could be directed by the substituents on the aromatic ring, leading to a preferred diastereomer.
In related gem-difluorinated systems, diastereoselective reactions are known. For example, the [3+2] cycloaddition between nitrones and difluoroacrylates proceeds with high diastereoselectivity, showcasing how the difluoro group can influence the stereochemical course of a reaction. researchgate.net
Enantioselective catalysis is a powerful tool for the synthesis of chiral indolin-2-one derivatives. Although specific examples involving this compound are scarce, the broader field of organocatalysis and transition-metal catalysis has been successfully applied to related oxindole systems.
For instance, enantioselective Michael additions of α,β-unsaturated enones to dimedone, a cyclic dione, can be catalyzed by chiral diamines to produce dihydropyran derivatives with high enantioselectivity (up to 97% ee). nih.gov This principle could be extended to reactions involving the aromatic ring or potential side chains of this compound, where the catalyst would control the facial selectivity of the nucleophilic or electrophilic attack.
The development of enantioselective reactions for fluorinated oxindoles is an active area of research, driven by the importance of chiral fluorine-containing molecules in drug discovery.
Computational and Theoretical Studies of Reaction Mechanisms
Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms at a molecular level. For a molecule like this compound, theoretical studies are crucial for predicting its reactivity, the stability of its intermediates, and the preferred pathways for its transformations.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic reaction mechanisms. For this compound, DFT calculations would be employed to map out the potential energy surfaces of its reactions.
Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311+G(d,p) for lighter atoms and a basis set with effective core potentials for iodine) to model the reaction pathways. These calculations can predict the thermodynamic and kinetic favorability of various transformations, such as nucleophilic substitution at the C4 position or reactions involving the lactam functionality. The calculations would reveal whether a proposed reaction proceeds through a concerted or a stepwise mechanism by locating the relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.
Table 1: Representative Functionals and Basis Sets for DFT Calculations
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31G(d) | Initial geometry optimizations and frequency calculations. |
| M06-2X | 6-311+G(d,p) | More accurate energy calculations, especially for systems with non-covalent interactions. |
A key strength of computational chemistry is its ability to characterize the fleeting structures of transition states and reactive intermediates, which are often difficult or impossible to observe experimentally. For reactions involving this compound, locating and analyzing transition state structures is paramount to understanding reaction kinetics.
Transition state searches, using methods like the synchronous transit-guided quasi-Newton (STQN) method or nudged elastic band (NEB) calculations, would be performed to identify the highest energy point along the reaction coordinate. Frequency calculations are then essential to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the vibrational mode of the bond-breaking or bond-forming process. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. Similarly, any local minima on the reaction pathway would be identified as intermediates, and their stability would be assessed.
The substitution pattern of this compound, with two electron-withdrawing fluorine atoms at the C3 position and an iodine atom at the C4 position, creates a unique electronic environment that governs its reactivity and regioselectivity.
Computational methods can quantify these electronic effects. Natural Bond Orbital (NBO) analysis, for instance, can be used to determine the partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the gem-difluoro group is expected to make the C2 carbonyl carbon more electrophilic. The iodine atom at the C4 position on the benzene (B151609) ring can act as a leaving group in nucleophilic aromatic substitution reactions or participate in metal-catalyzed cross-coupling reactions.
DFT calculations would be instrumental in predicting the regioselectivity of reactions. For example, in a reaction with a nucleophile, calculations could compare the activation energies for attack at different positions on the molecule. The pathway with the lower activation barrier would indicate the preferred site of reaction, thus explaining the observed regioselectivity.
Table 2: Predicted Electronic Properties and Their Influence on Reactivity
| Feature | Computational Metric | Predicted Influence on Reactivity |
|---|---|---|
| C2 Carbonyl Carbon | NBO Charge | Highly electrophilic site, susceptible to nucleophilic attack. |
| C4-Iodo Position | NBO Charge, Bond Order | Potential site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. |
The three-dimensional shape of a molecule is critical to its reactivity. For this compound, conformational analysis would explore the different spatial arrangements of the atoms and their relative energies. While the indolin-2-one core is relatively rigid, rotation of substituents and slight puckering of the five-membered ring can occur.
Computational methods can be used to perform a systematic search for different conformers. By rotating key dihedral angles and performing geometry optimizations for each starting structure, a set of stable conformers can be identified. The relative energies of these conformers, calculated at a high level of theory, would indicate their populations at a given temperature according to the Boltzmann distribution. This analysis is important because the reactivity of the molecule can be dependent on its ground-state conformation. The presence of the bulky iodine atom and the gem-difluoro group will impose steric constraints that significantly influence the conformational landscape.
Advanced Research Applications of 3,3 Difluoro 4 Iodoindolin 2 One in Organic and Materials Science
Strategic Building Block for Complex Polyfluorinated and Polyhalogenated Architectures
The dense functionalization of 3,3-difluoro-4-iodoindolin-2-one makes it an ideal starting point for the synthesis of intricate molecular frameworks, particularly those incorporating multiple fluorine and halogen atoms. These structural motifs are of significant interest in medicinal chemistry and materials science due to their ability to modulate the physicochemical and biological properties of molecules.
Synthesis of Spirocyclic and Fused-Ring Systems Incorporating Indolin-2-one
The indolin-2-one core is a prominent feature in numerous natural products and synthetic pharmaceuticals, and the introduction of a spirocyclic center at the C3 position can lead to molecules with enhanced three-dimensionality and novel biological activities. nih.govbeilstein-journals.org The synthesis of spiro[dihydropyridine-oxindole] derivatives, for example, has been achieved through three-component reactions involving isatins, demonstrating a versatile approach to this class of compounds. beilstein-journals.org Furthermore, methods for the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones have been developed, highlighting the accessibility of spirocyclic systems fused to different heterocyclic rings. nih.gov The presence of the ketone and the difluoromethylene group at the C3 position of this compound provides a reactive site for the construction of such spirocyclic systems.
Fused-ring systems are another important class of molecules that can be accessed from indolin-2-one derivatives. The synthesis of fused-ring compounds is a central theme in natural product synthesis, with various strategies being developed to construct these complex architectures. core.ac.uk For instance, the synthesis of seven-membered fused ring systems like diindenone-dithieno[3,2-b:2',3'-d]thiophene has been reported, showcasing the ability to create extended π-conjugated systems. beilstein-journals.org The aryl iodide functionality of this compound is particularly well-suited for participating in palladium-catalyzed and other transition-metal-catalyzed reactions to form fused rings.
A summary of representative spirocyclic and fused-ring systems accessible from indolin-2-one precursors is presented in the table below.
| System Type | Example Structure | Synthetic Strategy |
| Spirocyclic | Spiro[dihydropyridine-oxindole] | Three-component reaction of arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org |
| Spirocyclic | Spiro[furan-2,1'-isoindolin]-3'-one | Intramolecular sequential Prins and Ritter reactions followed by cyclization. nih.gov |
| Fused-Ring | Diindenone-dithieno[3,2-b:2',3'-d]thiophene | Multi-step synthesis involving lithiation and borylation. beilstein-journals.org |
Construction of Macrocyclic Scaffolds
Macrocycles represent a class of molecules with significant therapeutic potential, often exhibiting high binding affinity and selectivity for biological targets. nih.gov The construction of macrocyclic scaffolds can be achieved through various synthetic strategies, including palladium-mediated indole (B1671886) macrocyclization. nih.gov This approach has been successfully employed in the synthesis of complex natural products and their analogues. nih.gov The iodo-substituent on the aromatic ring of this compound makes it an excellent candidate for such macrocyclization reactions, where the carbon-iodine bond can be readily activated for carbon-carbon bond formation. Furthermore, novel macrocyclization reactions, such as the [2+2+5+5] macrocyclization of carbon dioxide with benzynes, are expanding the toolbox for creating diverse macrocyclic structures. rsc.org
Precursor in the Development of Novel Organofluorine Reagents and Catalysts
The field of organofluorine chemistry has seen tremendous growth, driven by the beneficial effects of fluorine incorporation in pharmaceuticals and materials. nih.gov this compound serves as a precursor for the development of new fluorinating reagents and catalysts, primarily through the chemistry of its aryl iodide group.
Hypervalent iodine reagents are powerful tools in modern organic synthesis, and the development of new hypervalent iodine(V) fluorides has been a significant advancement. beilstein-journals.org These reagents can be prepared through the oxidative fluorination of iodine(III) precursors, which in turn can be generated from aryl iodides. beilstein-journals.org The iodo-group of this compound can be oxidized to a hypervalent iodine species, which can then be converted into a fluorinating agent. The presence of the difluoro group at the C3 position can modulate the reactivity and selectivity of such a reagent. The direct conversion of indoles to 3,3-difluoro-2-oxindoles using electrophilic fluorinating agents like N-fluorobenzenesulfonimide has been demonstrated, highlighting the accessibility of the core structure of the title compound. nih.gov
Contributions to New Methodologies in Catalysis and Organic Transformations
The reactivity of the carbon-iodine bond and the unique electronic properties imparted by the fluorine atoms make this compound a valuable substrate in the development of new catalytic methods.
Substrate for Cross-Electrophile Coupling Reactions
Cross-electrophile coupling reactions have emerged as a powerful strategy for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often require the use of organometallic reagents. Aryl halides, particularly aryl iodides, are common electrophiles in these reactions. While direct experimental evidence for the use of this compound in cross-electrophile coupling is not yet widely reported, its structure suggests it would be a highly suitable substrate. The carbon-iodine bond is susceptible to oxidative addition to low-valent transition metal catalysts, such as nickel or palladium, initiating the catalytic cycle.
Enabling Advanced Fluorination and Iodination Protocols
Beyond being a precursor to fluorinating reagents, this compound can also play a role in the development of advanced fluorination and iodination protocols. The synthesis of 3,3-difluoroindolines bearing an exomethylidene has been reported, and these compounds have been shown to undergo a variety of metal-catalyzed reactions to form new carbon-heteroatom bonds. researchgate.net
In the context of iodination, the presence of an iodine atom on the aromatic ring can direct further electrophilic iodination reactions. mdpi.com Alternatively, the compound itself could serve as an iodine source in certain transformations. The development of new iodination methods is of great importance as iodinated organic compounds are versatile intermediates in organic synthesis. mdpi.com
The table below summarizes the key reactive sites of this compound and their potential applications in advanced organic transformations.
| Reactive Site | Potential Application | Relevant Transformation |
| C3-ketone | Spirocycle formation | Condensation reactions, aldol (B89426) reactions |
| C4-Iodo group | Cross-coupling, Macrocyclization | Suzuki, Stille, Heck, Sonogashira, Larock indole synthesis nih.gov |
| C4-Iodo group | Hypervalent iodine reagent synthesis | Oxidative fluorination beilstein-journals.org |
| Aromatic ring | Electrophilic substitution | Further functionalization |
Exploration in Functional Materials Chemistry
The quest for novel functional materials with tailored optical, electronic, and physical properties is a driving force in modern chemistry. This compound serves as a valuable precursor for such materials, primarily due to the synergistic effects of its fluoro and iodo substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic landscape of the molecule, while the iodine atom provides a site for post-synthetic modification, enabling the integration of the indolinone core into larger conjugated systems and polymeric structures.
Influence of Fluorine on Electronic and Photophysical Properties
The incorporation of fluorine atoms into organic molecules can have a profound impact on their intrinsic properties. In the case of this compound, the gem-difluoromethylene group at the C3 position is a key modulator of its electronic and photophysical behavior.
The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect. libretexts.org This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the indolinone system. rsc.org The lowering of these frontier orbitals can enhance the material's resistance to oxidative degradation and facilitate electron injection in electronic devices. rsc.orgresearchgate.net This tuning of electronic properties is crucial for the design of organic semiconductors, where control over the HOMO-LUMO gap is essential for achieving desired charge transport characteristics. researchgate.net
The table below summarizes the general electronic effects of fluorine substitution on aromatic systems, which are applicable to derivatives of this compound.
| Property | Influence of Fluorine Substitution | Rationale |
| HOMO Energy Level | Lowered | Strong inductive effect of highly electronegative fluorine atoms. rsc.orgresearchgate.net |
| LUMO Energy Level | Lowered | Strong inductive effect of highly electronegative fluorine atoms. rsc.orgresearchgate.net |
| Electrochemical Stability | Increased resistance to oxidation | Lowered HOMO level makes it more difficult to remove an electron. rsc.org |
| Electron Injection | Facilitated in electronic devices | Lowered LUMO level can better align with the work function of common electrodes. rsc.orgresearchgate.net |
Design of Advanced Organic Frameworks
Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are a class of porous crystalline materials with exceptionally high surface areas and tunable functionalities. bohrium.com The design of these frameworks relies on the judicious selection of molecular building blocks, often referred to as linkers. This compound is a promising candidate for the development of novel linkers for such frameworks.
The key to its utility in this area lies in the reactivity of the C4-iodo group. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.netnih.gov These reactions allow for the covalent attachment of the 3,3-difluoroindolin-2-one (B1366483) unit to other organic moieties, leading to the formation of extended, rigid linkers necessary for the construction of robust frameworks. For example, a bis-functionalized derivative of this compound could be polymerized through cross-coupling reactions to form a porous polymer or used as a ditopic linker in the synthesis of a MOF. rsc.org
The incorporation of the fluorinated indolinone scaffold into an organic framework can impart several desirable properties. The presence of fluorine atoms within the pores of the framework can enhance its hydrophobicity and chemical stability. alfa-chemistry.com Halogen atoms, including iodine, on the linkers can also create specific binding sites for guest molecules, potentially leading to enhanced selectivity in gas separation and storage applications. alfa-chemistry.com
The table below outlines the potential advantages of using this compound as a building block for advanced organic frameworks.
| Feature of Framework | Advantage Conferred by this compound Building Block |
| Porosity | The rigid indolinone core can contribute to the formation of a stable, porous network. |
| Functionality | The lactam group and the fluorine atoms can act as functional sites for host-guest interactions. |
| Hydrophobicity | The fluorine atoms can increase the hydrophobicity of the framework's pores. alfa-chemistry.com |
| Chemical Stability | Fluorination can enhance the overall stability of the organic linker and the resulting framework. |
| Selective Adsorption | The polar C-F bonds and the potential for halogen bonding with the iodine can lead to selective gas adsorption. alfa-chemistry.com |
While the direct use of this compound in the synthesis of functional materials and advanced organic frameworks is an emerging area of research, the foundational chemical principles and the properties of its constituent functional groups strongly suggest its significant potential. Future research will likely focus on the synthesis of bespoke polymers and frameworks from this versatile building block and the detailed characterization of their material properties.
Conclusion and Future Research Trajectories for 3,3 Difluoro 4 Iodoindolin 2 One
Synthesis and Reactivity: A Comprehensive Overview
The synthesis of 3,3-difluoro-4-iodoindolin-2-one, while not explicitly detailed as a singular compound in extensive literature, can be inferred from established methodologies for the synthesis of related fluorinated and halogenated indolinones. A plausible synthetic approach involves a multi-step sequence starting from a suitable indole (B1671886) derivative.
A key transformation is the dearomative electrophilic fluorination of an indole precursor. For instance, the fluorination of 2-methylindoles using reagents like N-fluorobenzenesulfonimide (NFSI) has been shown to produce 3,3-difluoroindolines. researchgate.net A subsequent iodination step, likely at the 4-position of the indole ring, would be necessary. This could potentially be achieved prior to or after the difluorination, depending on the directing effects of the substituents and the stability of the intermediates.
The reactivity of the 3,3-difluoro-2-exo-methylidene indoline (B122111), a closely related structure, has been explored, demonstrating the versatility of the difluorinated indoline core. researchgate.net This analogue undergoes a wide array of metal-catalyzed and metal-free reactions, leading to the formation of new carbon-carbon, carbon-heteroatom, and carbon-hydrogen bonds. researchgate.net These reactions highlight the potential of the olefinic bond in such systems to act as both a nucleophile and an electrophile. researchgate.net It is conceivable that this compound could undergo similar transformations, with the iodine atom providing an additional site for cross-coupling reactions.
A summary of potential reaction types based on related compounds is presented below:
| Reaction Type | Reagents/Catalysts | Potential Products |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Palladium catalysts, Boronic acids/alkynes | Arylated or alkynylated indolin-2-ones |
| Nucleophilic Substitution | Various nucleophiles | Functionalization at the 4-position (displacing iodine) |
| N-Functionalization | Alkyl halides, Arylboronic acids | N-substituted indolin-2-one derivatives |
| Carbonyl Chemistry | Reducing/oxidizing agents, Grignard reagents | Modification of the C2-carbonyl group |
Unresolved Challenges and Open Questions in the Field
Despite the synthetic advancements in the broader field of fluorinated indolinones, several challenges and open questions remain, particularly concerning a highly functionalized molecule like this compound.
A primary challenge lies in the development of a stereoselective synthesis. The quaternary carbon at the C3 position, bearing two fluorine atoms, is a chiral center. Controlling the stereochemistry during the synthesis of related spiro(pyrrolidine-3,3'-oxindole) skeletons has been a persistent challenge for chemists. acs.org Achieving high diastereoselectivity in the synthesis of this compound and its derivatives would be a significant breakthrough.
Another open question pertains to the full scope of its reactivity. While the reactivity of similar 3,3-difluoroindolines has been partially explored researchgate.net, the influence of the iodine atom at the 4-position on the electronic properties and reactivity of the entire molecule is not well understood. Investigating the interplay between the electron-withdrawing difluoro group and the versatile iodine substituent would be a fruitful area of research.
Furthermore, the scalability of the synthesis of such polyhalogenated indolin-2-ones presents a hurdle. While some related syntheses have been performed on a gram scale acs.org, developing robust and efficient large-scale syntheses is crucial for any potential industrial or pharmaceutical applications.
Emerging Trends in Polyhalogenated Indolin-2-one Chemistry
The field of polyhalogenated indolin-2-one chemistry is witnessing several emerging trends, driven by the unique properties that halogens impart to organic molecules.
One significant trend is the use of these compounds as scaffolds for the development of bioactive molecules. The indolin-2-one core is a privileged structure in medicinal chemistry, and the addition of halogens can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. For example, various indolin-2-one derivatives have been investigated as inhibitors of kinases like PAK4 and Aurora B. nih.govresearchgate.net The introduction of fluorine and iodine into this scaffold could lead to the discovery of new drug candidates with improved pharmacological profiles.
Another emerging area is the application of polyhalogenated indolin-2-ones in materials science. The electronic properties conferred by the halogens can be tuned to create organic materials with specific optical or electronic characteristics.
The development of novel synthetic methodologies is also a key trend. This includes the use of more efficient and environmentally friendly fluorinating and iodinating reagents, as well as the development of one-pot and multicomponent reactions to construct the complex indolin-2-one core in a single step. acs.org
Potential for Transformative Discoveries and Innovations
The unique combination of a difluorinated stereocenter and an iodinated aromatic ring in this compound positions it as a molecule with significant potential for transformative discoveries.
In medicinal chemistry, this compound could serve as a versatile building block for the synthesis of novel therapeutic agents. The iodine atom provides a handle for a variety of cross-coupling reactions, allowing for the rapid generation of a library of derivatives for biological screening. The difluoro group can enhance binding to target proteins and improve pharmacokinetic properties.
In the realm of chemical biology, radio-iodinated versions of this compound could be developed as probes for imaging and diagnostic applications. The development of novel inhibitors for enzymes such as α-glucosidase, based on related indolin-2-one scaffolds, highlights the potential for new discoveries in this area. nih.gov
Furthermore, the study of the conformational and electronic properties of this compound could lead to a deeper understanding of the fundamental effects of polyhalogenation on molecular structure and reactivity. This knowledge could, in turn, inform the design of new catalysts and functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Difluoro-4-iodoindolin-2-one, and how can regioselective iodination be achieved?
- Methodological Answer : The synthesis typically involves sequential fluorination and iodination steps. Aryl iodides are often synthesized via Ullmann coupling or directed ortho-metalation strategies. For regioselective iodination, electron-deficient aromatic systems (e.g., indolinones) may favor electrophilic substitution at the para position due to steric and electronic effects. Use of iodine monochloride (ICl) in acetic acid or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can enhance selectivity. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry of iodine sources (e.g., N-iodosuccinimide) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential for confirming fluorination patterns, with typical shifts between -110 to -150 ppm for CF groups. NMR should resolve aromatic protons (δ 6.5–8.0 ppm) and indolinone NH (δ ~10 ppm if present).
- X-ray Crystallography : Resolves stereoelectronic effects of fluorine and iodine substituents, with C–I bond lengths ~2.09 Å and C–F ~1.34 Å.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and isotopic patterns (iodine exhibits a 1:1 M/M+2 ratio) .
Q. How does the stability of this compound vary under different storage and reaction conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the C–I bond’s susceptibility to hydrolysis. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials. In reaction conditions, avoid strong bases or nucleophiles (e.g., amines) that may displace iodine. Thermal stability tests (TGA/DSC) should be conducted to determine decomposition thresholds (>150°C is typical for iodinated heterocycles) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination and iodination in this compound synthesis?
- Methodological Answer : Fluorination at the 3,3-positions likely proceeds via radical pathways (e.g., Balz-Schiemann reaction) or electrophilic substitution using Selectfluor®. Iodination at the 4-position is influenced by the electron-withdrawing effect of the adjacent carbonyl group, directing electrophiles to the para position. Computational modeling (DFT) can map electrostatic potential surfaces to predict reactive sites. Kinetic studies (e.g., variable-temperature NMR) may reveal transition states favoring iodine incorporation .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C–I and C–F bonds, informing stability. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., kinase inhibitors), where fluorine’s electronegativity enhances binding affinity via polar interactions. Pharmacophore models should account for iodine’s steric bulk and polarizability in hydrophobic pockets .
Q. How should researchers address contradictory data between spectroscopic characterization and crystallographic results?
- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects. For example, dynamic processes (e.g., ring puckering in indolinones) may average NMR signals but resolve in crystal structures. Validate results using complementary techniques:
- Compare NMR chemical shifts with computed (GIAO) values.
- Perform variable-temperature NMR to detect slow-exchange conformers.
- Use synchrotron XRD for high-resolution crystallography .
Q. What role do fluorine and iodine substituents play in modulating the biological activity of this compound?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by reducing basicity and increasing lipophilicity (logP). Iodine’s heavy atom effect can improve X-ray contrast properties or act as a halogen bond donor in target interactions. In vitro assays (e.g., enzyme inhibition) should compare analogs (e.g., 4-bromo or 4-chloro derivatives) to isolate substituent effects. Radiolabeling with enables pharmacokinetic tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
